molecular formula C15H14N4O3 B2716569 5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1448124-80-8

5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

カタログ番号: B2716569
CAS番号: 1448124-80-8
分子量: 298.302
InChIキー: RMMXQRQPWNJSJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a potent and selective small molecule inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. The MET signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in various human cancers, making it a prominent therapeutic target. This compound acts by competitively binding to the ATP-binding pocket of the MET kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and migration. Its research value is underscored by its high selectivity and potency, which enables scientists to precisely probe MET-driven oncogenic mechanisms in vitro and in vivo. Researchers utilize this inhibitor primarily in the context of cancer biology, particularly for investigating cancers with MET amplification, mutation, or HGF-mediated overexpression, such as non-small cell lung cancer, gastric carcinoma, and glioblastoma. Studies involving this compound help elucidate mechanisms of acquired resistance to targeted therapies and explore potential combination treatment strategies to overcome such resistance. For research use only. Not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-7-13(19-21-9)15(20)17-12-6-4-3-5-11(12)8-14-16-10(2)18-22-14/h3-7H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXQRQPWNJSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The molecular structure of 5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide can be summarized as follows:

PropertyDetails
Molecular Formula C14H15N5O3
Molecular Weight 285.30 g/mol
IUPAC Name 5-methyl-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
CAS Number 859155-80-9

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring and the introduction of the oxadiazole moiety. Synthetic routes often include:

  • Formation of the Isoxazole Ring : Utilizing appropriate precursors and reagents to create the isoxazole core.
  • Oxadiazole Addition : The incorporation of the 3-methyl-1,2,4-oxadiazole through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole ring. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, some compounds were more effective than doxorubicin in inducing apoptosis in these cell lines .

The mechanism through which these compounds exert their biological effects often involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis via activation of caspase pathways and upregulation of p53 protein levels .

Antimicrobial Activity

Certain derivatives have also demonstrated antimicrobial properties. The presence of the oxadiazole ring is believed to enhance interaction with microbial targets, leading to effective inhibition of growth.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : Evaluate cytotoxic effects.
    • Findings : Compounds exhibited IC50 values as low as 0.65 µM, indicating potent activity against cancer cells .
  • Inhibition Studies Against Carbonic Anhydrases :
    • Compounds were tested for their ability to inhibit carbonic anhydrases (CAs), with some showing nanomolar inhibition against hCA IX and hCA II, suggesting potential for therapeutic applications in cancer treatment .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores and Substituents

Isoxazole Derivatives with Oxadiazole/Thiazole Modifications

5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Key Differences: Replaces the phenyl-oxadiazole side chain with a thiazole ring bearing a 3-phenyl-1,2,4-oxadiazole substituent. The methoxyphenyl group could enhance lipophilicity compared to the methyl-substituted phenyl in the target compound .

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide ():

  • Key Differences : Substitutes the oxadiazole side chain with a 2-chlorophenyl group and a methylisoxazole carboxamide.
  • Impact : The electron-withdrawing chlorine atom may reduce electron density on the phenyl ring, influencing π-π stacking interactions. The absence of an oxadiazole side chain could limit interactions with hydrogen bond acceptors .

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (): Key Differences: Features a nitro-substituted thiazole instead of the oxadiazole-methylphenyl group.

Modifications in Linker Regions and Functional Groups

N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45): Key Differences: Replaces the carboxamide linker with a thioether bridge and introduces a pyridinylaminoethyl group. Impact: The thioether may improve metabolic stability but reduce polarity. The pyridine ring could engage in additional cation-π interactions .

(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (, Compound 13f): Key Differences: Incorporates a hydrazone linker and a hydroxymethylfuran group. The furan ring could modulate solubility .

Pharmacological and Physicochemical Implications

Table 1: Structural and Hypothesized Property Comparisons
Compound (Evidence ID) Core Structure Key Substituents Hypothesized Properties
Target Compound Isoxazole + oxadiazole Methylphenyl, oxadiazole-methyl Moderate lipophilicity, H-bond acceptor
Isoxazole + thiazole Methoxyphenyl, phenyl-oxadiazole High lipophilicity, steric bulk
Bis-isoxazole 2-Chlorophenyl, methylisoxazole Electron-deficient, potential toxicity
Isoxazole + nitro-thiazole Nitro-thiazole, phenyl Low solubility, metabolic stability
Furan + hydrazone Hydroxymethyl, oxadiazole-phenyl Chelation ability, MMP-13 inhibition
Key Observations :
  • Heterocyclic Diversity : Thiazole () and oxadiazole (Target, ) cores offer distinct hydrogen-bonding and steric profiles, influencing target selectivity.
  • Linker Flexibility : Thioethers () and hydrazones () may confer stability or dynamic binding modes compared to rigid carboxamide linkers.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The compound can be synthesized via condensation of isoxazole-3-carboxylic acid derivatives with aniline intermediates bearing oxadiazole substituents. A typical protocol involves:

  • Step 1 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation.
  • Step 2 : Coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline under inert conditions (N₂ atmosphere) in polar aprotic solvents like DMF or acetonitrile.
  • Optimization : Reaction yields (e.g., 18% in similar isoxazole-amide syntheses) can be improved by adjusting stoichiometry, temperature (60–80°C), and catalyst choice .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • 1H/13C NMR : Critical for confirming regiochemistry of the oxadiazole and isoxazole rings. For example, downfield shifts (~δ 7.5–8.5 ppm in 1H NMR) indicate aromatic protons near electron-withdrawing groups .
  • HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., HRMS-ESI for [M+H]+ ion matching) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, though suitable crystals may require slow evaporation from DMSO/water mixtures .

Q. What are the primary safety considerations during handling and storage?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use fume hoods, nitrile gloves, and eye protection .
  • Storage : Stable at –20°C in airtight containers under nitrogen to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for synthetic steps, reducing trial-and-error experimentation .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to targets like kinases or GPCRs. For example, oxadiazole moieties often interact with hinge regions of enzymes via hydrogen bonding .

Q. What experimental strategies address contradictory data in biological assays (e.g., IC50 variability)?

  • Assay Standardization : Control variables such as DMSO concentration (<1%), cell passage number, and mitochondrial integrity (e.g., using FCCP in mitochondrial assays) .
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How can the compound’s pharmacokinetic properties be improved through structural modification?

  • LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –SO3H) to the phenyl ring to enhance solubility. For example, methoxy-to-hydroxyl substitutions reduce LogP by ~0.5 units .
  • Metabolic Stability : Replace labile methyl groups on the oxadiazole with trifluoromethyl to resist CYP450-mediated oxidation .

Q. What mechanistic insights explain its activity in disease models (e.g., cancer, inflammation)?

  • Mitochondrial Targeting : Analogous compounds inhibit mitochondrial permeability transition pores (mPTP), measured via calcium retention capacity (CRC) assays in isolated mouse liver mitochondria .
  • Cytokine Modulation : In macrophage models, isoxazole-amide derivatives suppress NF-κB signaling, quantified by ELISA for TNF-α/IL-6 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。